molecular formula C15H13F2NO B5314811 N-(2,5-difluorophenyl)-2-(4-methylphenyl)acetamide

N-(2,5-difluorophenyl)-2-(4-methylphenyl)acetamide

Cat. No. B5314811
M. Wt: 261.27 g/mol
InChI Key: DXEWBSYMMVWXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-2-(4-methylphenyl)acetamide, also known as DFP-10825, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the acetamide class of compounds and has been shown to possess a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-(4-methylphenyl)acetamide is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of certain neurotransmitters in the brain. Specifically, N-(2,5-difluorophenyl)-2-(4-methylphenyl)acetamide has been shown to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)-2-(4-methylphenyl)acetamide has been shown to possess a range of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and anticonvulsant properties, this compound has also been shown to possess anxiolytic effects, indicating its potential use in the treatment of anxiety disorders. Additionally, N-(2,5-difluorophenyl)-2-(4-methylphenyl)acetamide has been shown to possess neuroprotective properties, indicating its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,5-difluorophenyl)-2-(4-methylphenyl)acetamide in lab experiments is its relatively low toxicity. This compound has been shown to be well-tolerated in animal studies, indicating its potential safety for use in humans. Additionally, N-(2,5-difluorophenyl)-2-(4-methylphenyl)acetamide is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are numerous future directions for research on N-(2,5-difluorophenyl)-2-(4-methylphenyl)acetamide. One potential area of focus is the development of more potent and selective analogs of this compound with improved pharmacokinetic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2,5-difluorophenyl)-2-(4-methylphenyl)acetamide and to determine its potential efficacy in the treatment of various neurological and psychiatric disorders. Finally, more studies are needed to determine the safety and tolerability of this compound in humans, paving the way for its potential use as a therapeutic agent in the future.

Synthesis Methods

The synthesis method for N-(2,5-difluorophenyl)-2-(4-methylphenyl)acetamide involves the reaction of 2,5-difluoroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using standard chromatographic techniques.

Scientific Research Applications

N-(2,5-difluorophenyl)-2-(4-methylphenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, N-(2,5-difluorophenyl)-2-(4-methylphenyl)acetamide has been shown to possess anticonvulsant properties, indicating its potential use in the treatment of epilepsy.

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO/c1-10-2-4-11(5-3-10)8-15(19)18-14-9-12(16)6-7-13(14)17/h2-7,9H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEWBSYMMVWXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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